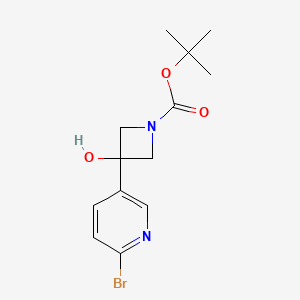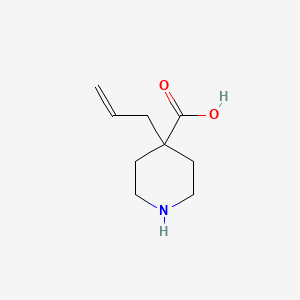
4-Allylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allylpiperidine-4-carboxylic acid is a piperidine derivative characterized by the presence of an allyl group and a carboxylic acid functional group. Piperidine derivatives are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-allylpiperidine-4-carboxylic acid typically involves the allylation of piperidine-4-carboxylic acid. One common method is the reaction of piperidine-4-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Allylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various allyl-substituted derivatives
Applications De Recherche Scientifique
4-Allylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of 4-allylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Piperidine-4-carboxylic acid: Lacks the allyl group, making it less reactive in certain chemical reactions.
4-Aminopiperidine-4-carboxylic acid: Contains an amino group instead of an allyl group, leading to different biological activities and chemical reactivity
Uniqueness: 4-Allylpiperidine-4-carboxylic acid is unique due to the presence of both an allyl group and a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-prop-2-enylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-3-9(8(11)12)4-6-10-7-5-9/h2,10H,1,3-7H2,(H,11,12) |
Clé InChI |
FMOHNFJKWOJTOF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCNCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



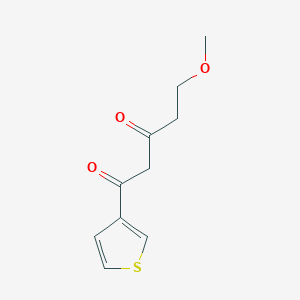


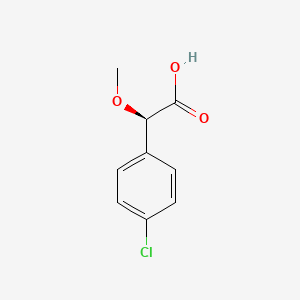

![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
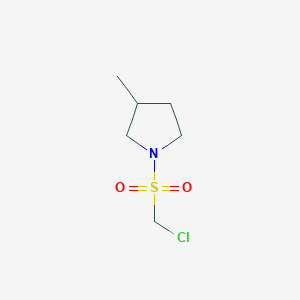
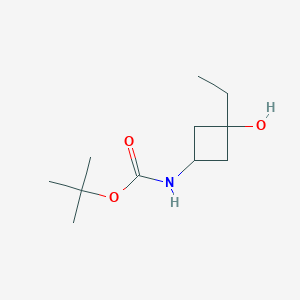
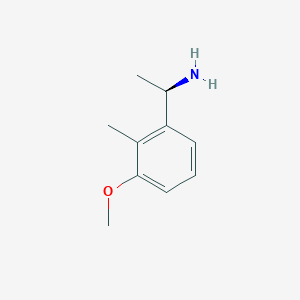
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)

